FKBP12 PROTAC dTAG-7 -

FKBP12 PROTAC dTAG-7

Catalog Number: EVT-1738734
CAS Number:
Molecular Formula: C63H79N5O19
Molecular Weight: 1210.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FKBP12 PROTAC dTAG-7 is a heterobifunctional small molecule belonging to the class of molecules known as proteolysis targeting chimeras (PROTACs). It is designed to specifically target proteins tagged with an engineered degradation tag (dTAG) for ubiquitination and subsequent degradation by the proteasome. This process is dependent on the recruitment of the E3 ubiquitin ligase, Von Hippel-Lindau (VHL) [].

Molecular Structure Analysis

While specific structural data for dTAG-7 is unavailable in the provided papers, it can be inferred that it consists of three main components: a dTAG ligand (which binds to the FKBP12F36V domain), a linker region, and a VHL ligand []. The dTAG ligand is often a derivative of the immunosuppressive drug FK506, which exhibits high affinity for the FKBP12 protein []. The linker region, typically composed of a polyethylene glycol (PEG) chain or alkyl groups, plays a crucial role in determining the PROTAC's overall flexibility and spatial arrangement of the ligands [, ]. The VHL ligand is responsible for recruiting the E3 ubiquitin ligase [].

Mechanism of Action

dTAG-7 operates by hijacking the ubiquitin-proteasome system, the cell's natural mechanism for targeted protein degradation [, ]. The molecule achieves this by simultaneously binding to the dTAG-fused target protein and the VHL E3 ubiquitin ligase []. This ternary complex formation brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules onto the target protein []. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome [, ].

Applications
  • Target Validation and Drug Discovery: dTAG-7 facilitates the rapid and specific degradation of target proteins, offering a powerful tool for validating potential drug targets and studying their downstream effects []. This approach has been particularly useful in studying proteins involved in cancer, such as ENL [].
  • Investigating Antigen Presentation: dTAG-7 enabled researchers to study the impact of targeted protein degradation on MHC class I antigen presentation []. By rapidly degrading a model antigen tagged with dTAG, dTAG-7 provided valuable insights into the contribution of mature protein degradation to antigen presentation [].
  • Understanding Transcriptional Regulation: Researchers have used dTAG-7 to study the transcriptional regulatory networks governed by specific transcription factors []. By degrading MYB, a transcription factor implicated in acute myeloid leukemia, using dTAG-7, researchers could delineate the direct transcriptional targets of MYB and assess the specificity of potential MYB inhibitors [].

SR-0813

    Compound Description: SR-0813 is a potent and selective small molecule inhibitor of the ENL/AF9 YEATS domain, exhibiting an IC50 value of 25 nM. [] It has been shown to specifically inhibit the growth of leukemia cell lines dependent on ENL. [] Mechanistically, SR-0813 displaces ENL from chromatin, leading to the suppression of ENL target genes such as HOXA9/10, MYB, and MYC, many of which are considered leukemia proto-oncogenes. []

SR-1114

    Compound Description: SR-1114 is a first-in-class PROTAC molecule designed to target the ENL protein for degradation. [] Although its specific structure is not detailed in the provided abstract, it is mentioned as a tool used in conjunction with SR-0813 to investigate the effects of ENL disruption in AML cells. []

JQ1

    Compound Description: JQ1 is a small molecule inhibitor of BET bromodomains. [] While not directly targeting MYB, JQ1 indirectly inhibits MYB by interfering with its expression and function. [] Treatment with JQ1 has been shown to alter the transcription rates of over 2000 genes, demonstrating its broad effects on gene expression. []

    Relevance: Although JQ1 targets BET bromodomains and not FKBP12 like dTAG-7, it serves as an important comparator in the study of MYB inhibition. [] The research highlights the contrast between direct MYB degradation induced by dTAG-7 and the indirect, broader effects of JQ1 on the MYB transcriptional program. This comparison underlines the value of using targeted protein degradation approaches like dTAG-7 to achieve more specific and controlled modulation of protein function compared to traditional inhibitors like JQ1.

Other MYB Inhibitors

  • All-trans retinoic acid (ATRA) []

Properties

Product Name

FKBP12 PROTAC dTAG-7

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C63H79N5O19

Molecular Weight

1210.3 g/mol

InChI

InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1

InChI Key

IFCAWDLUIZXIPI-FJDAOBEISA-N

SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.